YH239-EE -

YH239-EE

Catalog Number: EVT-286450
CAS Number:
Molecular Formula: C25H27Cl2N3O4
Molecular Weight: 504.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
YH 239-EE is an ethyl ester prodrug form of YH 239, a potent inhibitor of the p53-MDM2 protein-protein interaction. YH 239-EE (20 μM) inhibits the growth of OCI-AML-3 cells and halts the cell cycle at the sub-G1 phase and induces apoptosis in NB4 and MOLM-13 cells.
YH239-EE is a highly potent p53-MDM2 antagonist.
Overview

YH239-EE, known as the ethyl ester of YH239, is a compound that has garnered attention for its potential in cancer therapy, particularly as a potent antagonist of the p53-MDM2 interaction. This compound is classified as a small molecule inhibitor, specifically targeting the MDM2 protein, which is known to inhibit the tumor suppressor function of p53. The development of YH239-EE is part of ongoing research aimed at enhancing the efficacy of cancer treatments by overcoming resistance mechanisms associated with p53.

Source and Classification

YH239-EE was synthesized as part of a broader effort to discover effective p53-MDM2 antagonists. The compound is classified under small molecule inhibitors and has been studied for its anti-cancer properties, particularly in acute myeloid leukemia and breast cancer models. The chemical structure of YH239-EE includes an ethyl ester group, which significantly enhances its biological activity compared to its parent compound, YH239 .

Synthesis Analysis

Methods

The synthesis of YH239-EE involves several key steps:

  1. Starting Materials: The synthesis begins with the appropriate precursors that contain the necessary functional groups for forming the ethyl ester.
  2. Esterification: The primary method used is esterification, where YH239 undergoes reaction with ethanol in the presence of an acid catalyst to form YH239-EE.
  3. Purification: Following synthesis, the product is purified using techniques such as chromatography to isolate the desired ethyl ester from any unreacted starting materials or by-products.

Technical Details

The synthetic route was optimized to maximize yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are employed to confirm the structure and purity of YH239-EE .

Molecular Structure Analysis

Structure

YH239-EE possesses a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The key structural features include:

  • An ethyl ester group that enhances solubility and cellular uptake.
  • A central core structure that interacts with MDM2.

Data

The molecular formula for YH239-EE is C28H36ClF2N3O4, with a molecular weight of approximately 531.06 g/mol. Structural analysis using X-ray crystallography has provided insights into its binding conformation with MDM2, indicating strong interactions that are crucial for its inhibitory activity .

Chemical Reactions Analysis

YH239-EE undergoes several chemical reactions relevant to its function:

  1. Binding Reaction: It binds selectively to MDM2, disrupting the MDM2-p53 interaction.
  2. Hydrolysis: In biological systems, YH239-EE can be hydrolyzed back to YH239, which may also exhibit therapeutic effects.

Technical Details

The binding affinity of YH239-EE for MDM2 has been quantified using various assays, demonstrating a high degree of potency with KiK_i values in the nanomolar range .

Mechanism of Action

YH239-EE functions primarily by inhibiting the interaction between MDM2 and p53:

  1. Inhibition of MDM2: By binding to MDM2, YH239-EE prevents MDM2 from tagging p53 for degradation.
  2. Restoration of p53 Function: This inhibition leads to stabilization and activation of p53, resulting in increased transcription of genes involved in cell cycle arrest and apoptosis.

Data

Studies have shown that treatment with YH239-EE results in significant increases in p53 target gene expression, promoting cell death in cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

YH239-EE is characterized by:

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Enhanced solubility due to the ethyl ester group.

Chemical Properties

Key chemical properties include:

  • Stability: The compound exhibits stability under physiological conditions but may be hydrolyzed over time.
  • Reactivity: Reacts with biological targets selectively without significant off-target effects.

Relevant analyses have indicated favorable pharmacokinetic profiles compared to other compounds in its class .

Applications

YH239-EE has several scientific applications:

  1. Cancer Therapy: Primarily investigated for its role in treating various cancers through modulation of the p53 pathway.
  2. Research Tool: Used in studies exploring the mechanisms of action related to p53-MDM2 interactions and cancer resistance.

The compound's ability to induce apoptosis and necrosis in cancer cell lines highlights its potential as a therapeutic agent in oncology . Ongoing research aims to further elucidate its efficacy and safety profiles in clinical settings.

Molecular Biology of p53-MDM2 Interaction

Structural Basis of p53-MDM2 Complex Formation

The p53-MDM2 interaction is mediated by a well-defined hydrophobic cleft in MDM2 and a transient α-helical domain in p53. High-resolution co-crystal structures (e.g., PDB: 1YCR) reveal that p53 residues Phe¹⁹, Trp²³, and Leu²⁶ insert into three complementary sub-pockets within MDM2’s N-terminal domain [5] [7] [9]. Trp²³ occupies the central pocket, forming π-stacking interactions with His⁹⁶ of MDM2, while Phe¹⁹ and Leu²⁶ engage in van der Waals contacts with Tyr¹⁰⁰/Leu⁵⁴ and Leu⁵⁷/Ile⁹⁹, respectively [5] [9]. This interface spans ~600 Ų, with the three-residue "hot spot" contributing >90% of the binding energy [9]. Notably, the p53 peptide adopts an α-helical conformation upon binding, with its helical stability directly correlating with binding affinity [5].

Table 1: Key Structural Features of the p53-MDM2 Interface

ComponentStructural RoleBinding Energy Contribution
MDM2 PocketDeep hydrophobic cleft (1,189 ų volume)Binds all three p53 anchor residues
p53 Phe¹⁹Occupies Leu²⁶ sub-pocket; van der Waals contacts~35%
p53 Trp²³Central pocket; π-stacking with MDM2-His⁹⁶~50%
p53 Leu²⁶Phe¹⁹ sub-pocket; hydrophobic interactions~15%
Water-mediated H-bondsStabilize complex (e.g., via p53 backbone carbonyls)Minor

Role of MDM2 in Oncogenesis and Tumor Suppression

MDM2 functions as a dual-regulatory protein with context-dependent oncogenic and tumor-suppressive activities. As an E3 ubiquitin ligase, it primarily suppresses p53 by: (1) Directly blocking p53’s transactivation domain, (2) Exporting p53 from the nucleus via its nuclear export signal (NES), and (3) Catalyzing p53 ubiquitination leading to proteasomal degradation [2] [6] [9]. MDM2 amplification occurs in ~7% of all cancers, rising to >80% in well-differentiated liposarcomas and 16–30% in osteosarcomas and soft-tissue tumors [3] [6] [9]. This amplification inversely correlates with p53 mutational status, underscoring its role in p53 inactivation [6] [9]. Paradoxically, Mdm2-null mice exhibit embryonic lethality reversible by p53 deletion, revealing essential p53-independent functions during development [2] [6]. MDM2 also regulates RB, FOXO3A, and E2F1, contributing to proliferation and apoptosis control beyond p53 [6].

Table 2: MDM2 Dysregulation in Human Cancers

Cancer TypeMDM2 Amplification FrequencyPrimary Consequence
Liposarcoma>80%p53 inactivation; chemoresistance
Osteosarcoma16%Reduced apoptosis; genomic instability
Esophageal Carcinoma13%Tumor progression; poor prognosis
AMLRare (but overexpression common)Blast survival; Flt3-ITD synergy [1]

Therapeutic Targeting of Protein-Protein Interactions in Cancer

Targeting PPIs like p53-MDM2 requires innovative strategies due to their large, flat interfaces. The p53-MDM2 interaction is druggable because its energy "hot spots" are concentrated in compact hydrophobic pockets [5] [7] [9]. Successful inhibitors mimic the three-residue anchor (Phe¹⁹/Trp²³/Leu²⁶) using rigid scaffolds that project hydrophobic substituents into MDM2’s sub-pockets [7] [9]. Early peptides (e.g., 12-mer MIP peptide) achieved sub-nM affinity by extending the α-helix to cover additional hydrophobic patches on MDM2 [5]. However, poor pharmacokinetics limited clinical utility. Small molecules like Nutlin-3a (Ki = 90 nM) validated this approach in vivo by occupying all three pockets while maintaining drug-like properties [3] [7] [9].

YH239-EE: Chemistry and Preclinical Profile

Properties

Product Name

YH239-EE

IUPAC Name

ethyl 3-[2-(tert-butylamino)-1-[(4-chlorophenyl)methyl-formylamino]-2-oxoethyl]-6-chloro-1H-indole-2-carboxylate

Molecular Formula

C25H27Cl2N3O4

Molecular Weight

504.4 g/mol

InChI

InChI=1S/C25H27Cl2N3O4/c1-5-34-24(33)21-20(18-11-10-17(27)12-19(18)28-21)22(23(32)29-25(2,3)4)30(14-31)13-15-6-8-16(26)9-7-15/h6-12,14,22,28H,5,13H2,1-4H3,(H,29,32)

InChI Key

OTUBDDRFPQLPKD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C(C(=O)NC(C)(C)C)N(CC3=CC=C(C=C3)Cl)C=O

Solubility

Soluble in DMSO

Synonyms

YH239-EE; YH239EE; YH239 EE; YH239 Ethylester;

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C(C(=O)NC(C)(C)C)N(CC3=CC=C(C=C3)Cl)C=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.